molecular formula C22H27BrN2O5S B10881436 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide

2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide

Cat. No.: B10881436
M. Wt: 511.4 g/mol
InChI Key: SNZGEGVYGUPRDV-UHFFFAOYSA-N
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Description

2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide is a complex organic compound with a unique structure that combines a brominated phenoxy group with a morpholinylsulfonyl phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide typically involves multiple steps:

    Bromination: The starting material, 4-methyl-2-(propan-2-yl)phenol, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 4-position.

    Etherification: The brominated phenol is then reacted with 2-chloroacetamide in the presence of a base to form the phenoxyacetamide intermediate.

    Sulfonylation: The intermediate is further reacted with morpholine-4-sulfonyl chloride in the presence of a base to introduce the morpholinylsulfonyl group, yielding the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and etherification steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and morpholinyl groups.

    Reduction: Reduction reactions can target the bromine atom or the sulfonyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.

Major Products

    Oxidation: Products may include phenoxy radicals or sulfonyl derivatives.

    Reduction: Products may include debrominated or desulfonylated derivatives.

    Substitution: Products may include azido or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new drugs.

Industry

In industry, this compound could be used in the production of advanced materials. Its unique structure may impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide likely involves interactions with specific molecular targets. The brominated phenoxy group may interact with hydrophobic pockets in proteins, while the morpholinylsulfonyl group could form hydrogen bonds with amino acid residues. These interactions could modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: This compound shares the brominated phenyl structure but differs in its functional groups.

    4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in having a brominated phenyl group but with different substituents.

Uniqueness

What sets 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide apart is its combination of a brominated phenoxy group with a morpholinylsulfonyl phenylacetamide moiety

Properties

Molecular Formula

C22H27BrN2O5S

Molecular Weight

511.4 g/mol

IUPAC Name

2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C22H27BrN2O5S/c1-15(2)19-13-20(23)16(3)11-21(19)30-14-22(26)24-17-5-4-6-18(12-17)31(27,28)25-7-9-29-10-8-25/h4-6,11-13,15H,7-10,14H2,1-3H3,(H,24,26)

InChI Key

SNZGEGVYGUPRDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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